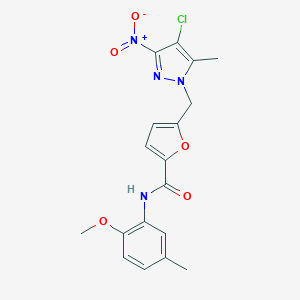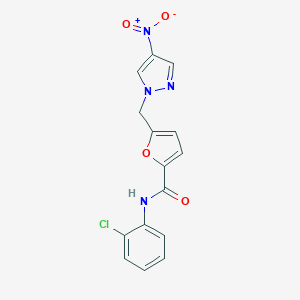
N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide, also known as CCT018159, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been extensively studied for its biological and pharmacological properties.
作用机制
The mechanism of action of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide is not fully understood. However, several studies have suggested that N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide exerts its biological effects by inhibiting the activity of various enzymes such as histone deacetylases (HDACs) and protein kinase CK2. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. On the other hand, CK2 is a protein kinase that regulates various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. Additionally, N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have reported that N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide exhibits potent anti-tumor activity in various animal models of cancer.
实验室实验的优点和局限性
The advantages of using N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide in lab experiments include its potent anti-tumor activity, its ability to inhibit the activity of various enzymes such as HDACs and CK2, and its potential therapeutic applications in various diseases such as cancer and inflammation. However, the limitations of using N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
未来方向
Several future directions can be explored in the field of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide research. One potential direction is to investigate the synergistic effects of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide with other anti-cancer agents such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide and to identify its molecular targets. Furthermore, the potential therapeutic applications of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide in other diseases such as neurological disorders and autoimmune diseases can be explored.
合成方法
The synthesis of N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide involves the reaction of 4-aminobenzoic acid with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with carbonyldiimidazole (CDI) and ammonia to form the final product, N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide.
科学研究应用
N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide exhibits potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
属性
产品名称 |
N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide |
|---|---|
分子式 |
C12H9ClN2O2S |
分子量 |
280.73 g/mol |
IUPAC 名称 |
N-(4-carbamoylphenyl)-5-chlorothiophene-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2S/c13-10-6-5-9(18-10)12(17)15-8-3-1-7(2-4-8)11(14)16/h1-6H,(H2,14,16)(H,15,17) |
InChI 键 |
NWUPEVKORCZZSG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(S2)Cl |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)

![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]indoline](/img/structure/B213805.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)-2-furamide](/img/structure/B213815.png)